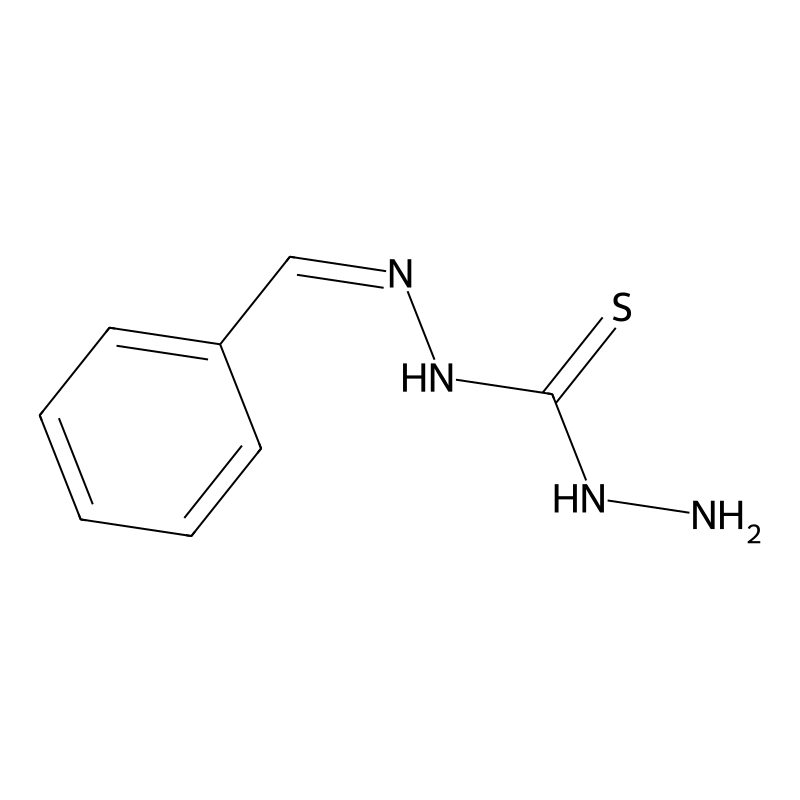

Carbohydrazide, 1-benzylidene-3-thio-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Carbohydrazide, 1-benzylidene-3-thio- is a compound that belongs to the class of hydrazones, characterized by the presence of a hydrazine functional group and a thioether moiety. Its molecular structure features a benzylidene group attached to a carbohydrazide backbone, which contributes to its unique chemical properties. This compound is often studied for its potential applications in medicinal chemistry and materials science due to its diverse biological activities and reactivity.

- Oxidation: This compound can be oxidized to form more complex derivatives. The oxidation reactions often involve the conversion of sulfur functionalities.

- Condensation Reactions: It can react with aldehydes and ketones to form hydrazone derivatives, which are significant in synthesizing various heterocyclic compounds.

- Cyclization: Under specific conditions, carbohydrazide derivatives can cyclize to form ring structures, enhancing their biological activity and stability .

The biological activity of carbohydrazide, 1-benzylidene-3-thio- has been explored in various studies. Compounds in this class have shown:

- Antimicrobial Properties: They exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential use in cancer therapy .

- Anti-inflammatory Effects: Research suggests that these compounds may possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

The synthesis of carbohydrazide, 1-benzylidene-3-thio- typically involves several methods:

- Condensation Reaction: The compound can be synthesized by reacting benzaldehyde with thiocarbohydrazide under acidic or basic conditions. This reaction typically occurs in an alcoholic solvent and may require heating.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the condensation reaction between the hydrazine derivative and aldehyde .

- Reflux Method: Traditional refluxing of the reactants in solvents such as ethanol or methanol has also been employed to achieve higher yields of the desired product.

Carbohydrazide, 1-benzylidene-3-thio- finds applications in various fields:

- Pharmaceuticals: Its derivatives are being investigated for their potential use as drugs due to their biological activities.

- Agriculture: Some compounds derived from carbohydrazides are explored for their efficacy as agrochemicals.

- Materials Science: The compound is also studied for its role in synthesizing polymers and other materials due to its reactivity and ability to form stable complexes with metals .

Interaction studies involving carbohydrazide, 1-benzylidene-3-thio- focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action of the compound and its derivatives:

- Enzyme Inhibition Studies: Investigations have shown that certain derivatives can inhibit specific enzymes related to disease pathways.

- Molecular Docking Studies: Computational studies predict how these compounds interact at the molecular level with various biological targets, aiding in drug design efforts .

Several compounds share structural similarities with carbohydrazide, 1-benzylidene-3-thio-, each exhibiting unique properties:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Thiocarbohydrazide | Contains a thiol group | Known for strong nucleophilic properties |

| Benzylidene Carbohydrazide | Lacks thioether functionality | Exhibits different biological activities |

| Acetylcarbohydrazide | Contains an acetyl group | Often used as an intermediate in organic synthesis |

| Hydrazinecarbothioamide | Related hydrazine derivative | Useful in synthesizing heterocycles |

Carbohydrazide, 1-benzylidene-3-thio-'s unique thioether moiety distinguishes it from other similar compounds, influencing its reactivity and biological activity.

Condensation Reactions with Thiocarbohydrazide

The synthesis of carbohydrazide, 1-benzylidene-3-thio- primarily relies on condensation reactions between thiocarbohydrazide and aromatic aldehydes, particularly benzaldehyde. These reactions represent a fundamental approach in organic synthesis for creating carbon-nitrogen bonds through Schiff base formation [1] [2].

The general mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by water elimination to form the characteristic azomethine linkage. This process is facilitated by the electron-withdrawing properties of the thiocarbonyl group, which enhances the nucleophilicity of the adjacent hydrazine moiety [1] [3].

Benzaldehyde-Derived Synthesis Pathways

The synthesis of 1-benzylidene-3-thiocarbohydrazide follows established protocols involving the condensation of thiocarbohydrazide with benzaldehyde under controlled conditions. The standard procedure involves dissolving thiocarbohydrazide (10.6 g, 0.1 mol) in hot water (200 mL) and treating with benzaldehyde (10.1 mL, 0.1 mol) in ethanol (30 mL) dropwise with constant stirring for 20 minutes at 50°C [2]. The reaction mixture is then allowed to stand overnight to yield a yellow crystalline solid.

The molecular formula of the resulting compound is C8H10N4S with a molecular weight of 194.18 g/mol and a melting point of 121°C [2]. The reaction proceeds through the formation of an intermediate carbinolamine, which subsequently undergoes dehydration to form the stable imine linkage characteristic of thiocarbohydrazone compounds [1].

Alternative synthetic approaches have been developed using microwave irradiation techniques. In these methods, equimolar amounts of thiocarbohydrazide and benzaldehyde are reacted in ethanol medium under microwave conditions, completing the reaction within approximately 5 minutes and achieving yields of 75% [4]. This approach represents a significant improvement in reaction efficiency and aligns with green chemistry principles by reducing reaction times and energy consumption.

Solvent Systems and Reaction Optimization

The choice of solvent system significantly influences both the reaction rate and product selectivity in thiocarbohydrazide condensation reactions. Water-ethanol mixtures have proven particularly effective, with the aqueous component facilitating thiocarbohydrazide dissolution while ethanol serves as a co-solvent for the aldehyde component [2] [5].

Temperature optimization studies have revealed that reactions conducted at 50°C provide optimal balance between reaction rate and product stability [2]. Higher temperatures may lead to degradation of the thiocarbohydrazide starting material, while lower temperatures result in incomplete conversion. The reaction time varies significantly depending on the specific conditions employed, ranging from 5 minutes under microwave irradiation to overnight reaction periods under conventional heating [4] [2].

Solvent polarity effects have been observed to influence the reaction mechanism and product distribution. In methanol systems, the reaction between carbohydrazide and salicylaldehyde showed predominant formation of mono-substituted products, while ethanol favored the formation of bis-substituted derivatives [5]. This selectivity is attributed to the differential solvation of intermediates and the varying hydrogen bonding capabilities of different alcohol solvents.

Alternative Aromatic Aldehyde Modifications

The synthetic methodology extends beyond benzaldehyde to encompass various substituted aromatic aldehydes, each presenting unique reactivity patterns and optimization requirements. The electronic nature of substituents on the aromatic ring significantly influences both the reaction kinetics and the stability of the resulting products [2] [6].

Salicylaldehyde and Anisaldehyde Analogues

Salicylaldehyde represents a particularly important substrate due to its ability to form both mono- and bis-substituted products with thiocarbohydrazide. The synthesis of 1-salicylidene-3-thiocarbohydrazide follows similar protocols to the benzaldehyde derivative but requires modified reaction conditions due to the presence of the hydroxyl group [2] [5].

The compound 1-salicylidene-3-thiocarbohydrazide (molecular formula C8H10N4SO, molecular weight 210.18 g/mol) exhibits a significantly higher melting point of 210°C compared to its benzaldehyde analogue [2]. This enhanced thermal stability is attributed to intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen, creating a more rigid molecular structure.

The condensation reaction between carbohydrazide and salicylaldehyde has been extensively studied using vibrational spectroscopy techniques. The reaction proceeds through the formation of both mono(salicylidene)carbohydrazide and bis(salicylidene)carbohydrazide, with the product distribution being highly dependent on the solvent system employed [5]. In methanol, the mono-substituted product predominates, while ethanol favors the formation of the bis-substituted derivative.

Anisaldehyde (4-methoxybenzaldehyde) condensation with thiocarbohydrazide yields 1-anisylidene-3-thiocarbohydrazide with molecular formula C9H12N4SO and molecular weight 224.19 g/mol [2]. The melting point of 150°C reflects the electron-donating effect of the methoxy group, which reduces the electrophilicity of the aldehyde carbonyl and results in a more stable but less reactive system.

Purification and Crystallization Techniques

The purification of carbohydrazide derivatives requires careful attention to solvent selection and crystallization conditions to achieve high purity products. The standard purification protocol for 1-benzylidene-3-thiocarbohydrazide involves recrystallization from an equal ratio of acetone and ethanol to obtain pure yellow crystalline solids [2].

The crystallization process is critical for removing impurities and achieving the desired polymorphic form. For thiocarbohydrazone derivatives, the recrystallization solvent must be carefully selected to avoid decomposition while providing adequate solubility for the purification process [7]. Ethanol has proven particularly effective for most carbohydrazide derivatives, providing good solubility at elevated temperatures while allowing for clean crystallization upon cooling.

Vacuum drying techniques are employed to remove residual solvents and moisture from the crystallized products. The standard procedure involves drying at 80°C under reduced pressure (0.2 mm Hg) for one hour, ensuring complete removal of volatile components without thermal decomposition [8] [7].

Alternative purification methods include column chromatography for complex reaction mixtures and hot filtration for removing insoluble impurities. The choice of purification technique depends on the specific impurity profile and the thermal stability of the target compound [7] [9].

Advanced crystallization techniques such as solvent layering and vapor diffusion have been employed for obtaining high-quality single crystals suitable for X-ray crystallographic analysis. These methods allow for controlled nucleation and growth, resulting in well-formed crystals with minimal defects [10] [11].

UV-Vis Absorption Signatures

The ultraviolet-visible absorption spectroscopy of carbohydrazide, 1-benzylidene-3-thio- reveals characteristic electronic transitions that provide essential information about the compound's chromophoric behavior and electronic structure [1] [2]. The UV-Vis absorption spectrum typically exhibits several distinct bands corresponding to different types of electronic transitions.

The primary absorption features occur in specific wavelength regions with well-defined characteristics. The first absorption band appears at 230-260 nanometers and is attributed to π→π* transitions of the aromatic benzene ring system [1]. These transitions exhibit relatively low intensity compared to higher energy bands and are fundamental to the aromatic character of the benzylidene moiety.

A second, more intense absorption band manifests in the 300-340 nanometer region, corresponding to π→π* transitions of the azomethine (C=N) group [1] [2]. This band typically displays high extinction coefficients, reflecting the allowed nature of these electronic transitions. The precise wavelength and intensity of this band are sensitive to the electronic environment and substitution patterns on the aromatic ring.

Additional absorption features are observed below 400 nanometers, assigned to n→π* transitions of the azomethine (C=N) group [1]. These transitions generally exhibit lower intensity compared to the π→π* transitions due to their partially forbidden nature according to selection rules governing electronic transitions [2].

The compound also displays n→π* transitions at wavelengths greater than 300 nanometers, attributed to the thiocarbonyl (C=S) group [1]. The presence of auxochromic groups can significantly influence these transition energies, with electron-donating groups causing bathochromic shifts (red shifts) and electron-withdrawing groups leading to hypsochromic shifts (blue shifts) [3].

The UV-Vis spectral characteristics are particularly sensitive to solvent effects, with polar solvents typically causing bathochromic shifts in the π→π* transitions due to stabilization of the excited state [4]. The extinction coefficients for these compounds range from moderate to high values, with π→π* transitions generally exhibiting higher values than n→π* transitions [5].

FTIR Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of carbohydrazide, 1-benzylidene-3-thio-, enabling precise identification of functional groups and molecular interactions [6] [7]. The FTIR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular framework.

The most diagnostic vibrational mode appears at approximately 1613 cm⁻¹, assigned to the stretching vibration of the azomethine (C=N) group [6] [8]. This band is particularly significant as it confirms the formation of the Schiff base linkage between the benzaldehyde and thiocarbohydrazide moieties. The frequency of this vibration is sensitive to the electronic environment and can shift depending on intramolecular hydrogen bonding and conjugation effects.

Nitrogen-hydrogen stretching vibrations manifest as characteristic bands in the 3150-3400 cm⁻¹ region [6] [7]. Specifically, N-H stretching modes are observed at 3266 and 3153 cm⁻¹, representing the symmetric and asymmetric stretching vibrations of the hydrazide NH₂ groups [8]. The broadening and frequency shifts of these bands provide information about hydrogen bonding interactions and the solid-state packing arrangements.

The thiocarbonyl (C=S) stretching vibration represents another crucial diagnostic feature, typically appearing in the 1200-1280 cm⁻¹ range [6] [7]. For the title compound, this vibration is observed at approximately 1230-1272 cm⁻¹, confirming the presence of the thiocarbonyl functionality in its thione tautomeric form rather than the thiol form [9]. The absence of a broad absorption around 2600 cm⁻¹, which would correspond to S-H stretching, supports the predominance of the thione tautomer in the solid state.

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching modes are observed at slightly lower frequencies [7]. The aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ range, overlapping with other skeletal vibrations of the aromatic ring system.

Additional vibrational assignments include C-N stretching modes at 1530 cm⁻¹, which provide information about the hydrazide linkage, and various bending and skeletal vibrations throughout the fingerprint region below 1500 cm⁻¹ [6]. These lower frequency modes are particularly useful for compound identification and structural confirmation through comparison with reference spectra.

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about carbohydrazide, 1-benzylidene-3-thio- through analysis of both ¹H and ¹³C NMR spectra [7] [10]. The NMR spectroscopic data reveal crucial information about the molecular connectivity, stereochemistry, and electronic environment of individual atoms within the structure.

In the ¹H NMR spectrum, the azomethine proton (CH=N) represents the most characteristic signal, typically appearing as a singlet in the 7.90-8.20 ppm region [11] [7]. This downfield chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the sp² hybridization of the carbon center. The exact chemical shift value is sensitive to substitution patterns on the aromatic ring and intramolecular interactions.

The hydrazide NH protons exhibit variable chemical shifts depending on their chemical environment and hydrogen bonding interactions [7] [10]. These protons typically appear in the 3.65-11.87 ppm range, with the more downfield signals corresponding to NH protons involved in stronger hydrogen bonding or those adjacent to electron-withdrawing groups. The integration ratios and multiplicity patterns provide confirmation of the expected molecular structure.

Aromatic protons of the benzylidene moiety appear as multiplets in the 6.98-8.11 ppm region, with the exact chemical shifts and coupling patterns dependent on the substitution pattern of the benzene ring [11] [7]. The analysis of these aromatic signals provides information about the electronic effects of substituents and potential π-π stacking interactions in solution.

¹³C NMR spectroscopy offers complementary structural information with high chemical shift dispersion [7] [10]. The thiocarbonyl carbon (C=S) appears characteristically downfield at 179.26-182.54 ppm, confirming the presence of the thiocarbonyl functionality [7]. The azomethine carbon (CH=N) resonates at 142.93-143.07 ppm, consistent with its sp² hybridization and the electron-withdrawing effect of the adjacent nitrogen atom.

Aromatic carbon signals appear in the 104.87-153.07 ppm region, with quaternary carbons typically more downfield than protonated carbons [7]. The chemical shift values provide information about the electronic environment and substitution patterns within the aromatic system. Additional aliphatic carbon signals, when present due to substituents, appear in their characteristic chemical shift ranges with appropriate multiplicity in DEPT experiments.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of carbohydrazide, 1-benzylidene-3-thio- [12] [13] [14]. While specific crystallographic data for the title compound are limited in the current literature, extensive studies on closely related thiocarbohydrazide derivatives provide valuable structural insights.

Related benzylidene thiocarbohydrazide compounds have been characterized in various crystal systems, including triclinic, monoclinic, and orthorhombic space groups [15] [13] [14]. These structural determinations reveal important geometric parameters and intermolecular interactions that are likely applicable to the title compound based on structural similarity.

Crystallographic studies of analogous compounds demonstrate that the molecules typically adopt an E-configuration about the azomethine (C=N) double bond [13] [14]. The molecular geometry exhibits planarity or near-planarity for the central thiocarbohydrazide fragment, with potential deviations arising from steric interactions between the benzylidene substituent and the hydrazide moiety.

Bond length analysis from related structures reveals characteristic values for key structural parameters [13] [14]. The azomethine C=N bond length typically ranges from 1.280 to 1.336 Å, consistent with double bond character [14]. The thiocarbonyl C=S bond exhibits lengths of 1.677-1.681 Å, supporting the thione tautomeric form over the thiol alternative [14].

Intermolecular hydrogen bonding represents a dominant feature in the crystal packing of these compounds [15] [13] [16]. N-H···S hydrogen bonds are frequently observed, linking molecules into dimeric or chain-like assemblies with R₂²(8) ring motifs [13] [16]. Additional weak interactions, including C-H···π contacts and π-π stacking between aromatic rings, contribute to the overall crystal stability.

The dihedral angles between the aromatic ring and the thiocarbohydrazide plane vary depending on steric factors and crystal packing requirements [13] [14]. These angular relationships influence the overall molecular conformation and can affect the compound's physical and spectroscopic properties.

Unit cell parameters for related compounds span a wide range depending on the specific substitution pattern and crystal system [12] [13] [14]. Typical density values fall in the 1.25-1.65 g/cm³ range, reflecting efficient crystal packing through hydrogen bonding networks.

Computational Modeling Approaches

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations provide essential computational insights into the structural, electronic, and energetic properties of carbohydrazide, 1-benzylidene-3-thio- [17] [18] [19]. DFT methods have proven particularly effective for studying thiocarbohydrazide derivatives, offering reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

The most commonly employed computational approach utilizes the B3LYP hybrid functional combined with various basis sets, particularly 6-31G(d,p) and 6-311++G(d,p) [17] [18] [19]. These computational levels provide an optimal balance between accuracy and computational efficiency for organic molecules containing nitrogen and sulfur heteroatoms. The B3LYP functional incorporates both local density approximation and gradient corrections along with a portion of Hartree-Fock exchange, making it particularly suitable for organic systems.

Geometry optimization calculations reveal that the compound preferentially adopts a planar or near-planar conformation in the gas phase [18] [19]. The optimized molecular geometry shows characteristic bond lengths and angles that align well with experimental X-ray crystallographic data for related compounds. The azomethine C=N bond length is typically calculated to be 1.28-1.34 Å, while the thiocarbonyl C=S bond length ranges from 1.67-1.75 Å [18].

Vibrational frequency calculations at the same theoretical level provide theoretical infrared and Raman spectra that show excellent correlation with experimental data [17] [19]. The calculated frequencies are typically scaled using empirical scaling factors to account for anharmonicity and systematic errors inherent in the computational method. The agreement between calculated and experimental vibrational frequencies validates the optimized molecular geometry and supports the accuracy of the computational approach.

Thermodynamic properties, including heat capacity, entropy, and enthalpy changes, can be computed across a range of temperatures using statistical thermodynamics principles [20]. These calculated properties provide valuable information about the compound's thermal behavior and stability under various conditions.

The computational studies also reveal information about tautomeric preferences, with DFT calculations consistently predicting the thione form to be energetically favored over the thiol tautomer [9] [21]. This finding supports experimental observations from infrared spectroscopy and X-ray crystallography that confirm the predominance of the thione form in both solution and solid states.